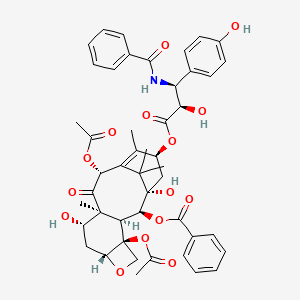
3'-p-Hydroxy Paclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-p-Hydroxy Paclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Paclitaxel is a natural product originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). The compound 3’-p-Hydroxy Paclitaxel has a molecular formula of C47H51NO15 and is known for its enhanced solubility and potential therapeutic benefits compared to paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from paclitaxel. One common method includes the hydroxylation of paclitaxel at the 3’ position. This can be achieved using specific hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 3’-p-Hydroxy Paclitaxel often involves semi-synthetic processes. These processes start with the extraction of paclitaxel from natural sources, followed by chemical modification to introduce the hydroxyl group at the desired position. Advanced techniques such as microbial fermentation and biotechnological methods are also employed to enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives with potential therapeutic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3’-p-Hydroxy Paclitaxel, each with unique pharmacological properties and potential therapeutic applications .
Scientific Research Applications
3’-p-Hydroxy Paclitaxel has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of hydroxylated taxanes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 3’-p-Hydroxy Paclitaxel is investigated for its enhanced solubility and efficacy in cancer treatment compared to paclitaxel. It is also studied for its potential use in treating other diseases such as cardiovascular disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3’-p-Hydroxy Paclitaxel is similar to that of paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell division and apoptosis, making it an effective chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, known for its use in cancer therapy.
Docetaxel: A semi-synthetic derivative of paclitaxel with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: Another derivative with improved efficacy in certain types of cancer.
Uniqueness of 3’-p-Hydroxy Paclitaxel
3’-p-Hydroxy Paclitaxel is unique due to its enhanced solubility and potential for improved therapeutic outcomes. The hydroxyl group at the 3’ position increases its solubility in aqueous solutions, which can lead to better bioavailability and reduced side effects compared to paclitaxel .
Properties
Molecular Formula |
C47H51NO15 |
|---|---|
Molecular Weight |
869.9 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1 |
InChI Key |
XKSMHFPSILYEIA-YUKVPPSFSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
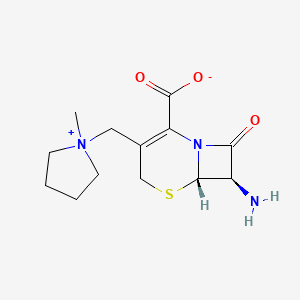
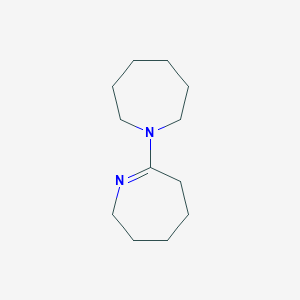
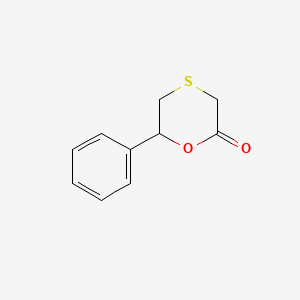
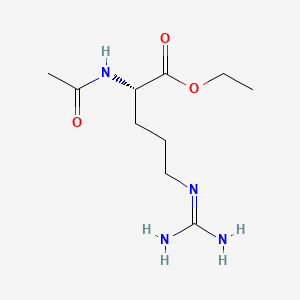
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)

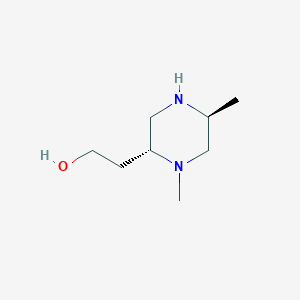
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
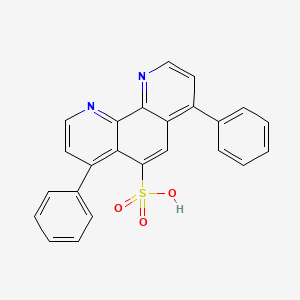
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

